REACTION_CXSMILES
|
C([N:3]([CH2:6][CH3:7])CC)C.Cl[C:9](Cl)([O:11][C:12](=[O:18])[O:13][C:14](Cl)(Cl)Cl)Cl.C(Cl)Cl.CO>C(Cl)Cl>[NH2:3][CH2:6][CH2:7][CH:9]1[CH2:14][O:13][C:12](=[O:18])[O:11]1 |f:2.3|
|
Name
|
diol
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Name
|
CH2Cl2 MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.CO
|
Type
|
CUSTOM
|
Details
|
stirred at −20˜30° C. for half an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After several minutes
|
Type
|
STIRRING
|
Details
|
Then the mixture was stirred at room temperature for 15 h
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
was almost consumed
|
Type
|
ADDITION
|
Details
|
To the mixture was added water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Name
|
|
Type
|
|
Smiles
|
NCCC1OC(OC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |